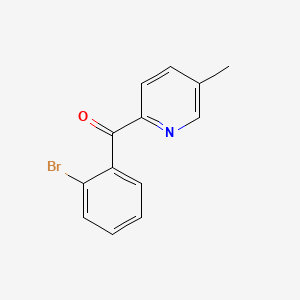

2-(2-Bromobenzoyl)-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOBYEIYCTWEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2-(2-Bromobenzoyl)-5-methylpyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromobenzoyl)-5-methylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable heterocyclic ketone intermediate in pharmaceutical and materials science research. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key procedural choices. It includes a detailed experimental protocol for a robust organometallic synthesis route, a full characterization workflow with expected analytical data, and illustrative diagrams to clarify complex processes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood approach to preparing this target compound.

Introduction and Strategic Importance

This compound, with its diaryl ketone structure featuring both a halogenated benzene ring and a substituted pyridine moiety, represents a versatile scaffold for chemical elaboration. The bromine atom serves as a key functional handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the pyridine nitrogen offers a site for coordination, salt formation, or N-oxide chemistry. The ketone linkage can be further modified through reduction, olefination, or other carbonyl reactions. Consequently, this compound is a high-value intermediate for building more complex molecules, particularly in the development of novel therapeutic agents and functional organic materials.[1]

This guide details a reproducible synthesis via a nucleophilic acyl substitution pathway and outlines the rigorous analytical methods required to confirm the identity, purity, and structure of the final product.

Synthesis of this compound

The synthesis of diaryl ketones involving electron-deficient pyridine rings can be challenging. Standard electrophilic aromatic substitution methods like the Friedel-Crafts acylation are often ineffective for pyridines.[2][3] The pyridine nitrogen acts as a Lewis base, which quenches the Lewis acid catalyst (e.g., AlCl₃), and deactivates the ring towards electrophilic attack.[4]

A more reliable and widely applicable strategy involves the use of organometallic reagents. The protocol described herein utilizes a Grignard reaction, a classic and powerful carbon-carbon bond-forming method. This approach involves the formation of a pyridyl-magnesium halide from a corresponding halopyridine, which then acts as a potent nucleophile to attack an electrophilic acyl chloride.[5][6]

Overall Synthetic Strategy

The chosen pathway involves two primary stages:

-

Formation of the Grignard Reagent: 2-Bromo-5-methylpyridine is reacted with magnesium metal to form 5-methyl-2-pyridylmagnesium bromide.

-

Nucleophilic Acyl Substitution: The in-situ generated Grignard reagent attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. A subsequent aqueous workup yields the desired product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure, from starting materials to the purified final product.

Sources

2-(2-Bromobenzoyl)-5-methylpyridine as a pharmaceutical intermediate

An In-depth Technical Guide: 2-(2-Bromobenzoyl)-5-methylpyridine as a Pharmaceutical Intermediate

Introduction

In the landscape of pharmaceutical development, the strategic design and synthesis of Active Pharmaceutical Ingredients (APIs) are fundamentally reliant on the availability of high-purity, versatile chemical intermediates. This compound, a substituted heterocyclic ketone, represents such a critical building block. Its structure is strategically designed for the efficient construction of complex molecular architectures, particularly within the realm of Central Nervous System (CNS) active agents.

This guide offers a comprehensive technical overview of this compound for researchers, medicinal chemists, and drug development professionals. It is essential to distinguish this compound from its close and more frequently documented analogue, 2-(2-Amino-5-bromobenzoyl)pyridine (CAS 1563-56-0) .[1][2][3] The latter, containing a primary amine on the benzoyl ring, is a well-established precursor for the synthesis of benzodiazepines like Bromazepam.[1][4] The subject of this guide, lacking the amino group, serves as a logical intermediate for a distinct class of benzodiazepine analogues, offering a modified scaffold for nuanced pharmacological targeting. We will delve into its physicochemical properties, logical synthetic pathways, analytical validation protocols, and its pivotal role in the synthesis of next-generation therapeutics.

Physicochemical Properties

The physical and chemical characteristics of an intermediate are paramount for its handling, reaction optimization, and purification. The properties of this compound are summarized below.

| Property | Value | Source Analogy |

| IUPAC Name | (2-Bromophenyl)(5-methylpyridin-2-yl)methanone | - |

| Synonyms | 2-(2-Bromobenzoyl)-5-picoline | - |

| CAS Number | Not widely documented; requires specific registration. | - |

| Molecular Formula | C₁₃H₁₀BrNO | [5] |

| Molecular Weight | 276.13 g/mol | [5] |

| Appearance | Predicted: Off-white to light yellow crystalline solid | [6] |

| Melting Point | Estimated: 40-50 °C | |

| Solubility | Predicted: Soluble in Chloroform, Dichloromethane, Methanol | [6] |

| UV Absorbance Max (λmax) | Estimated: ~238-245 nm | [1] |

Synthesis and Mechanism: A Logical Approach

While dedicated synthetic literature for this compound is not abundant, its structure lends itself to established, high-yield organometallic methodologies. The most chemically sound and industrially scalable approach is a Grignard reaction, which facilitates the crucial carbon-carbon bond formation between the two aromatic rings via a ketone bridge.

Experimental Protocol: Grignard-based Synthesis

This protocol describes the synthesis from commercially available starting materials: 2-chloro-5-methylpyridine and 1,2-dibromobenzene. The causality behind this choice is the high reactivity of the Grignard reagent and the clean, direct formation of the desired ketone.

Materials:

-

2-Chloro-5-methylpyridine

-

Magnesium (Mg) turnings

-

1,2-Dibromobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalyst)

-

2-Bromobenzonitrile

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask under an inert argon atmosphere, add Magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a solution of 2-chloro-5-methylpyridine (1.0 equivalent) in anhydrous THF dropwise via an addition funnel.

-

Initiate the reaction with gentle heating. Once initiated, the reaction should self-sustain. Maintain a gentle reflux for 2 hours to ensure complete formation of the pyridyl Grignard reagent. The disappearance of magnesium turnings indicates completion.

-

-

Acylation Reaction:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromobenzonitrile (1.1 equivalents) in anhydrous THF dropwise. The nitrile group is an effective electrophile for this transformation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Workup:

-

Upon completion, cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of 3M HCl until the solution is acidic (pH ~2). This step hydrolyzes the intermediate imine to the desired ketone.

-

Stir vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude residue is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure solid.

-

Caption: Synthetic workflow for this compound via Grignard reaction.

Application in Pharmaceutical Synthesis: A Gateway to Benzodiazepine Analogues

The true value of this compound lies in its role as a direct precursor to modified benzodiazepines. The core structure is primed for cyclization to form the characteristic seven-membered diazepine ring. The methyl group on the pyridine ring is particularly significant, as it translates to a methyl-substituted final API, which can profoundly influence the drug's binding affinity, selectivity, and metabolic profile compared to its non-methylated parent, Bromazepam.

The synthesis of a 6-methyl bromazepam analogue from this intermediate follows a well-established chemical pathway.

-

Oxime Formation: The ketone carbonyl of this compound is reacted with hydroxylamine hydrochloride. This converts the ketone into an oxime, which is a necessary precursor for the subsequent cyclization steps.

-

N-Alkylation and Cyclization: The oxime is then typically reacted with an alkylating agent like chloroacetyl chloride. This is followed by treatment with a base (e.g., ammonia or a primary amine), which induces an intramolecular cyclization, simultaneously forming the amide bond and the imine of the 1,4-benzodiazepine ring system. The bromine on the benzoyl ring and the methyl on the pyridine ring are carried through into the final structure.

This strategic use of a methylated intermediate allows medicinal chemists to perform "scaffold hopping" or analogue synthesis efficiently, creating a library of related compounds for structure-activity relationship (SAR) studies.

Caption: Role as an intermediate in the synthesis of a benzodiazepine analogue.

Analytical and Quality Control Protocols

Ensuring the identity and purity of a pharmaceutical intermediate is a non-negotiable aspect of drug development, mandated by regulatory bodies. A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reversed-phase method is typically used given the compound's aromatic and moderately polar nature.

-

Mass Spectrometry (MS): Used in conjunction with GC or LC to confirm the molecular weight and fragmentation pattern, verifying the compound's identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom in the molecule.

Sample Protocol: HPLC Purity Analysis

The following protocol is a self-validating system designed for robust purity determination. The choice of a C18 column is based on the hydrophobic character of the molecule, while the mobile phase composition ensures adequate retention and sharp peak shape. UV detection at a wavelength near the molecule's predicted absorbance maximum provides high sensitivity.[1]

| Parameter | Specification |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Acetonitrile |

Safety and Handling

As with all brominated aromatic compounds and chemical reagents, proper safety protocols must be strictly followed. Information is derived from safety data sheets for analogous compounds.

| Aspect | Guideline |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes). |

| PPE | Chemical-resistant gloves (e.g., Nitrile), safety goggles with side-shields, laboratory coat, and use within a chemical fume hood. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep container tightly sealed. |

Conclusion

This compound is a strategically valuable, yet under-documented, pharmaceutical intermediate. Its true potential is realized when viewed not as an isolated molecule, but as a purpose-built scaffold for the synthesis of advanced benzodiazepine analogues. By providing a methylated framework, it enables medicinal chemists to systematically modify API structures to enhance therapeutic profiles and explore new intellectual property space. The logical and scalable synthetic routes, combined with robust analytical controls, position this compound as a key enabler in the ongoing quest for safer and more effective CNS-targeted therapies.

References

-

Panderi, I., Archontaki, H., Gikas, E., et al. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. J. Pharm. Biomed. Anal. 17(2), 327-335 (1998). Available from: [Link]

- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

-

Hilaris Publisher. Synthesis, Characterization and Fluorescence of Novel Bromazepam Derivatives. Available from: [Link]

-

Química Organica.org. Benzodiazepine synthesis. Available from: [Link]

-

ACS Publications. New Synthetic Routes to Triazolo-benzodiazepine Analogues: Expanding the Scope of the Bump-and-Hole Approach for Selective Bromo and Extra-Terminal (BET) Bromodomain Inhibition. Journal of Medicinal Chemistry. Available from: [Link]

-

MDPI. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available from: [Link]

-

USA Chemical Suppliers. 2-benzoylpyridine suppliers USA. Available from: [Link]

-

PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. National Institutes of Health. Available from: [Link]

-

Labm. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone | Assays. Available from: [Link]

- Google Patents. CN104326973A - Synthesis method of 2-benzoylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity 2-Benzoylpyridine: A Buyer's Guide. Available from: [Link]

-

NIH National Library of Medicine. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Available from: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone [A crystalline solid] [lgcstandards.com]

- 3. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1187164-70-0|(4-Bromophenyl)(5-methylpyridin-2-yl)methanone|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(2-Bromobenzoyl)-5-methylpyridine

Abstract: This technical guide provides a detailed framework for the spectroscopic analysis and structural elucidation of 2-(2-Bromobenzoyl)-5-methylpyridine. As a molecule of interest in synthetic and medicinal chemistry, its unambiguous characterization is paramount for quality control and downstream applications. This document moves beyond a simple data repository, offering in-depth explanations of the principles behind each spectroscopic technique, causality-driven experimental protocols, and predicted spectral data based on established chemical principles and analysis of structurally analogous compounds. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed to be self-validating, ensuring researchers can confidently verify the identity, purity, and structure of the target compound.

Molecular Structure and Functional Group Analysis

Before acquiring spectroscopic data, a thorough analysis of the target molecule's structure is essential. This compound is a diaryl ketone featuring three key structural motifs: a 2-bromophenyl ring, a 5-methyl-2-pyridinyl ring, and a central carbonyl linker.

-

Pyridine Ring: An electron-deficient aromatic system containing a nitrogen atom, which influences the chemical shifts of adjacent protons and carbons. The methyl group at the 5-position is an electron-donating group.

-

Benzoyl Group: The bromine atom at the ortho position of the phenyl ring introduces significant steric and electronic effects, including a characteristic isotopic signature in mass spectrometry.

-

Carbonyl Group (Ketone): This highly polar functional group serves as a key chromophore in UV-Vis spectroscopy and exhibits a strong, characteristic absorption band in IR spectroscopy. Its carbon atom has a distinct downfield chemical shift in ¹³C NMR.

The interplay of these groups dictates the unique spectroscopic fingerprint of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR experiments are essential for full characterization.

Expertise & Causality: Experimental Choices

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent dissolving power for moderately polar organic compounds and its single residual peak that is easily identified. A standard 5-10 mg sample in 0.6-0.7 mL of solvent is typically sufficient for high-resolution spectra on a modern 400 MHz or 500 MHz spectrometer. Higher field strengths are employed to increase signal dispersion and simplify the interpretation of complex coupling patterns, which are expected in the aromatic regions of this molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire 1024 or more scans, as the natural abundance of ¹³C is low.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the methyl protons and the seven aromatic protons. The chemical shifts are influenced by the electronegativity of nitrogen and bromine and the anisotropic effect of the carbonyl group.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification & Analogous Data |

| CH₃ (on C5) | ~2.4 - 2.6 | Singlet (s) | 3H | Typical range for a methyl group on a pyridine ring.[1] |

| H6 (Pyridine) | ~8.6 - 8.8 | Singlet (s) or narrow Doublet (d) | 1H | Alpha to the pyridine nitrogen, significantly deshielded. |

| H3 (Pyridine) | ~8.0 - 8.2 | Doublet (d) | 1H | Beta to the nitrogen and ortho to the electron-withdrawing benzoyl group. |

| H4 (Pyridine) | ~7.6 - 7.8 | Doublet of Doublets (dd) | 1H | Coupled to both H3 and H6 (if H6 is a doublet). |

| H3'-H6' (Bromophenyl) | ~7.3 - 7.8 | Complex Multiplets (m) | 4H | Protons on the bromophenyl ring will reside in the standard aromatic region, with complex splitting due to ortho and meta couplings. Data for 2-benzoylpyridine shows aromatic protons in this range.[2] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all 13 unique carbon atoms in the molecule.

| Carbon(s) | Predicted δ (ppm) | Justification & Analogous Data |

| C=O | ~190 - 195 | The carbonyl carbon of a diaryl ketone is highly deshielded and appears far downfield. |

| C2, C6 (Pyridine) | ~150 - 160 | Carbons adjacent to the pyridine nitrogen are significantly deshielded. |

| C1' (Bromophenyl) | ~135 - 140 | Quaternary carbon attached to the carbonyl group. |

| Aromatic CHs | ~125 - 140 | Aromatic carbons from both rings will appear in this region. |

| C2' (C-Br) | ~118 - 122 | The carbon directly attached to bromine is shielded relative to other aromatic carbons due to the heavy atom effect. |

| CH₃ | ~18 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring.[1] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy, while fragmentation patterns give clues about the molecule's structure.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a robust, common technique for relatively stable, volatile small molecules. It provides a clear molecular ion peak and reproducible fragmentation patterns. The most critical diagnostic feature for this molecule will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom.

Experimental Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (in a volatile solvent like dichloromethane or methanol) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron energy of 70 eV for ionization.

-

Analysis: Scan a mass-to-charge (m/z) range from 50 to 400 amu.

-

Data Interpretation: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions. The molecular weight of C₁₃H₁₀BrNO is 276.13 g/mol . Therefore, expect peaks at m/z ≈ 276 and 278.

Predicted Fragmentation Pattern

The primary fragmentation event is often the cleavage of the bond between the carbonyl carbon and one of the aromatic rings (alpha-cleavage).

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The key vibrational mode to observe is the C=O stretch of the ketone, which is expected to be a very strong and sharp band. Its exact position can give clues about conjugation and ring strain.

Experimental Protocol (ATR-FTIR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Processing: The final spectrum is automatically generated as absorbance vs. wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Justification & Analogous Data |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in both the pyridine and phenyl rings. |

| ~1660 - 1680 | Strong, Sharp | C=O Stretch (Ketone) | This is the most prominent peak. The frequency for a diaryl ketone is typically around 1665 cm⁻¹. Data for 2-benzoylpyridine shows a strong C=O stretch.[3] |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected, characteristic of the aromatic rings. |

| ~1100 - 1000 | Medium | C-Br Stretch | The carbon-bromine stretch appears in the fingerprint region. |

| Below 900 | Medium-Strong | Aromatic C-H Bending (out-of-plane) | The pattern of these bands can sometimes help determine the substitution pattern of the aromatic rings. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Expertise & Causality: Experimental Choices

The choice of solvent is important as it can influence the position of absorption maxima (λ_max). Ethanol or methanol are common choices as they are transparent in the relevant UV range and can engage in hydrogen bonding. The molecule possesses two main types of chromophores: the conjugated π-systems of the aromatic rings and the carbonyl group. This will lead to intense π→π* transitions and a weaker, longer-wavelength n→π* transition.

Experimental Protocol (UV-Vis)

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ to 10⁻⁴ M) in a UV-grade solvent (e.g., ethanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).

-

Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 500 nm.

Predicted Electronic Transitions

| Transition | Predicted λ_max (nm) | Relative Intensity (ε) | Justification & Analogous Data |

| π → π | ~240 - 260 | High (ε > 10,000) | Intense absorption due to the extended conjugation across the benzoyl-pyridine system. Benzophenone itself shows a strong band around 250 nm.[4] |

| n → π | ~330 - 350 | Low (ε < 500) | This transition involves the non-bonding electrons on the carbonyl oxygen. It is formally forbidden and thus has a low intensity. The n→π* transition in benzophenone is observed in this region.[4][5] |

Conclusion

The structural verification of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. NMR spectroscopy will define the precise carbon-hydrogen framework, while mass spectrometry will confirm the molecular weight and the presence of bromine through its distinct isotopic pattern. IR spectroscopy will verify the presence of the key carbonyl functional group, and UV-Vis spectroscopy will characterize the electronic properties of the conjugated system. By following the detailed protocols and comparing the acquired data with the predicted values outlined in this guide, researchers can achieve an unambiguous and comprehensive characterization of the target molecule.

References

-

Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727-733. [Link]

-

Basu, M., et al. (2015). UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

-

Capparelli, A. L., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-428. [Link]

-

Trivedi, M. K., et al. (2015). UV-Vis spectra of control and treated samples of benzophenone. ResearchGate. [Link]

-

PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, J. S., et al. (2023). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Indian Journal of Biochemistry and Biophysics (IJBB). [Link]

- Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.

-

Ghosh, A., et al. (2018). Magnetic measurements, Raman and infrared spectra of metal–ligand complex derived from CoCl2 · 6H2O and 2-benzoyl pyridine. Bulletin of Materials Science, 41(3). [Link]

-

SpectraBase. (n.d.). 2-Benzoylpyridine. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

Sources

The Emerging Potential of 2-(2-Bromobenzoyl)-5-methylpyridine in Medicinal Chemistry: A Technical Guide

This in-depth technical guide explores the untapped potential of 2-(2-Bromobenzoyl)-5-methylpyridine as a versatile scaffold in modern drug discovery. We will delve into its chemical attributes, potential synthetic routes, and, most importantly, its prospective applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with promising pharmacological profiles.

Introduction: The Benzoylpyridine Core - A Privileged Scaffold

The benzoylpyridine framework is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its inherent structural features, including a pyridine ring and a benzoyl group, offer multiple points for chemical modification, making it a valuable building block in the synthesis of complex molecules.[3] The pyridine moiety, a bioisostere of the benzene ring, can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the benzoyl group provides a handle for further functionalization.

This guide focuses on a specific, yet underexplored, derivative: This compound . The strategic placement of the bromo and methyl substituents on the benzoyl and pyridine rings, respectively, presents unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties.

Physicochemical Properties and Synthetic Considerations

While specific experimental data for this compound is not extensively available, its properties can be inferred from related structures.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C13H10BrNO | [4] |

| Molecular Weight | 276.13 g/mol | [5] |

| Appearance | Likely a crystalline solid | [3] |

| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol | [3] |

Synthetic Accessibility

The synthesis of this compound is anticipated to be achievable through standard organic chemistry methodologies. A plausible and efficient approach would be the Friedel-Crafts acylation of 5-methylpyridine with 2-bromobenzoyl chloride.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

5-methylpyridine

-

2-bromobenzoyl chloride

-

Aluminum chloride (AlCl3) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend aluminum chloride in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add 2-bromobenzoyl chloride to the stirred suspension.

-

Addition of Pyridine Derivative: Add 5-methylpyridine dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic scheme for this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile scaffold for the development of novel therapeutics. The bromine atom serves as a key functional group for cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of diverse chemical libraries. The methyl group on the pyridine ring can also be a site for further modification or can influence the molecule's pharmacokinetic profile.

As a Precursor for Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and inflammation therapy.[6] The benzoylpyridine scaffold is present in a number of kinase inhibitors. The bromine atom on the this compound molecule is ripe for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of a library of derivatives with potential kinase inhibitory activity. For instance, coupling with various boronic acids could introduce aryl or heteroaryl moieties that can interact with the ATP-binding site of kinases like Janus Kinase 2 (JAK2).[4]

Caption: Diversification of the core scaffold for kinase inhibitor synthesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To screen derivatives of this compound for inhibitory activity against a specific kinase (e.g., JAK2).

Materials:

-

Purified recombinant kinase (e.g., JAK2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Test compounds (derivatives of this compound)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture: In a 384-well plate, add the kinase, substrate, and test compound in the appropriate kinase buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Development of Novel Anticancer Agents

Several compounds containing the pyridine and bromophenyl motifs have demonstrated significant anticancer activity.[7][8] The this compound scaffold can be elaborated to generate novel compounds with potential antiproliferative effects. For example, the ketone functionality can be reduced to an alcohol, which can then be further derivatized. Alternatively, the pyridine nitrogen can be quaternized to introduce a positive charge, which may enhance interactions with biological targets.

Derivatives of this scaffold could potentially act as dual topoisomerase I/II inhibitors, a mechanism employed by some existing anticancer drugs.[8]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment and determine the GI50 (concentration for 50% growth inhibition).

Exploration as Antimicrobial Agents

The pyridine ring is a common feature in many antimicrobial agents.[9] The lipophilicity introduced by the benzoyl and methyl groups, combined with the potential for further functionalization at the bromine position, makes this compound an attractive starting point for the synthesis of novel antibacterial and antifungal compounds.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the discovery of new drug candidates across various therapeutic areas. Its synthetic tractability and the potential for diverse chemical modifications make it an ideal candidate for library synthesis and high-throughput screening campaigns.

Future research should focus on:

-

Synthesis and Characterization: The definitive synthesis and full characterization of this compound.

-

Library Development: The creation of a diverse library of derivatives through various cross-coupling and functional group interconversion reactions.

-

Biological Screening: Comprehensive screening of the synthesized library against a panel of biological targets, including kinases, cancer cell lines, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the optimization of lead compounds.

References

- Vertex AI Search. (2026, January 8). Technical Spotlight: The Chemistry of 2-Benzoylpyridine in Synthesis.

- Eureka | Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.

- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine.

- PubMed. Lipid lowering activity of novel N-(benzoylphenyl)

- Smolecule. Buy 2-(4-Bromobenzoyl)-5-methylpyridine | 1187164-70-0.

- PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Benchchem. An In-depth Technical Guide to 2-(2-amino-5-bromobenzoyl)pyridine.

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). The Chemical Backbone: 2-(2-Amino-5-bromobenzoyl)pyridine in Drug Development.

- MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- ResearchGate. (2025, August 9). 2-(2-Amino-5-bromobenzoyl)pyridine.

-

RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.

- ResearchGate. (2025, August 7).

- ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Benchchem. Application Notes: In Vitro Biological Activity of N'-Benzoyl-2-methylbenzohydrazide.

- ResearchGate. (2024, December 19).

- PharmaBlock. Application of Scaffold Hopping in Drug Discovery.

- PubChem. 2-Benzoylpyridine.

- MDPI.

- RSC Publishing.

-

PubMed Central. (2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

- PubChem. 5-(2-Bromobenzoyl)-2-methylpyridine.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Buy 2-(4-Bromobenzoyl)-5-methylpyridine | 1187164-70-0 [smolecule.com]

- 5. 5-(2-Bromobenzoyl)-2-methylpyridine | C13H10BrNO | CID 49762566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]

- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bromobenzoyl Pyridine Core: A Technical Guide to Navigating its Reactivity in Modern Synthesis

Abstract

The bromobenzoyl pyridine scaffold is a privileged heterocyclic motif, serving as a critical structural unit in a multitude of applications ranging from medicinal chemistry to materials science. Its unique electronic architecture, characterized by an electron-withdrawing benzoyl group and the inherent electron-deficient nature of the pyridine ring, presents both challenges and opportunities for synthetic chemists. This in-depth technical guide provides a comprehensive exploration of the reactivity of the bromobenzoyl pyridine core, with a primary focus on the three pillars of modern cross-coupling chemistry: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Moving beyond a simple recitation of procedures, this guide delves into the causality behind experimental design, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic considerations. Detailed, step-by-step protocols, supported by quantitative data and visual aids, are provided to empower researchers, scientists, and drug development professionals to confidently and effectively manipulate this versatile chemical entity.

Introduction: The Strategic Importance of the Bromobenzoyl Pyridine Core

The fusion of a pyridine ring with a benzoyl moiety, further functionalized with a bromine atom, creates a molecular scaffold of significant interest. The pyridine nitrogen acts as a Lewis basic site and an electron sink, influencing the reactivity of the entire ring system. The benzoyl group, a potent electron-withdrawing group, further deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack and facilitates reactions at the bromine-bearing carbon. The bromine atom itself is the linchpin for a vast array of powerful palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.

This guide will systematically dissect the reactivity of the bromobenzoyl pyridine core, providing not just the "how" but, more importantly, the "why" behind the synthetic strategies employed. Our exploration will be grounded in the fundamental principles of organometallic chemistry, offering a robust framework for understanding and predicting the behavior of this versatile building block.

Foundational Reactions: Palladium-Catalyzed Cross-Coupling

The bromine atom on the bromobenzoyl pyridine core is the primary reactive handle for derivatization. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at this position.[1] We will now explore the three most pivotal of these transformations in the context of the bromobenzoyl pyridine scaffold.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a cornerstone of modern organic synthesis for its ability to form C(sp²)–C(sp²) bonds with exceptional functional group tolerance.[2] When applied to the bromobenzoyl pyridine core, it allows for the introduction of a wide array of aryl and heteroaryl substituents.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[3] The electron-deficient nature of the bromobenzoyl pyridine core significantly impacts the oxidative addition step, which is often rate-determining. The electron-withdrawing character of both the pyridine nitrogen and the benzoyl group renders the carbon-bromine bond more susceptible to cleavage by the Pd(0) catalyst.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a robust starting point for the arylation of a bromobenzoyl pyridine core.

Materials:

-

2-(3-Bromobenzoyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Water

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(3-bromobenzoyl)pyridine, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

-

Add the catalyst premix to the Schlenk flask, followed by the remaining 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

| Entry | Bromobenzoyl Pyridine Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-(3-Bromobenzoyl)pyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |

| 2 | 3-(4-Bromobenzoyl)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |

| 3 | 4-(2-Bromobenzoyl)pyridine | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 75-85 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for the formation of C-N bonds.[4] For the bromobenzoyl pyridine core, this reaction is invaluable for introducing a diverse range of primary and secondary amines, which are key functionalities in many pharmaceutical agents.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] The choice of phosphine ligand is paramount for a successful transformation, especially with electron-deficient heteroaryl halides like bromobenzoyl pyridine.[6] Bulky, electron-rich biaryl phosphine ligands, such as RuPhos and XPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps.[7]

Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Materials:

-

3-(4-Bromobenzoyl)pyridine (1.0 equiv)

-

Secondary amine (e.g., morpholine, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd(OAc)₂, RuPhos, and NaOtBu.

-

Add 3-(4-bromobenzoyl)pyridine to the tube.

-

Add the anhydrous toluene, followed by the secondary amine via syringe.

-

Seal the tube with a Teflon screw cap and remove it from the glovebox.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction for completion using TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by flash column chromatography.

| Entry | Bromobenzoyl Pyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-(4-Bromobenzoyl)pyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 80-90 |

| 2 | 2-(3-Bromobenzoyl)pyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 75-85 |

| 3 | 3-(2-Bromobenzoyl)pyridine | n-Butylamine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | THF | 80 | 70-80 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of terminal alkynes onto the bromobenzoyl pyridine core.[8] This reaction is particularly valuable for the synthesis of precursors for pharmaceuticals and functional materials due to the versatility of the alkyne functional group.

The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) salt.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, copper-free Sonogashira protocols have gained prominence to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[9] In these systems, a suitable base is crucial for the deprotonation of the terminal alkyne.

Diagram 3: Comparison of Copper-Catalyzed and Copper-Free Sonogashira Pathways

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scirp.org [scirp.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(4-Bromobenzoyl)-5-methylpyridine (CAS No. 1187164-70-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Bromobenzoyl)-5-methylpyridine, a versatile chemical intermediate with significant potential in medicinal chemistry and material science. Drawing upon available scientific literature and chemical data, this document elucidates the compound's properties, synthesis, and key applications, offering valuable insights for researchers engaged in novel molecule design and development.

Core Compound Identification and Physicochemical Properties

2-(4-Bromobenzoyl)-5-methylpyridine, assigned CAS number 1187164-70-0, is an aromatic ketone featuring a 4-bromophenyl group attached to a 5-methylpyridine ring via a carbonyl bridge.[1] This unique structural arrangement of a halogenated aromatic ring and a substituted pyridine moiety makes it a valuable scaffold in synthetic chemistry.

Table 1: Physicochemical Properties of 2-(4-Bromobenzoyl)-5-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 1187164-70-0 | [1] |

| IUPAC Name | (4-bromophenyl)(5-methylpyridin-2-yl)methanone | [1] |

| Molecular Formula | C₁₃H₁₀BrNO | [1] |

| Molecular Weight | 276.13 g/mol | [1] |

| Canonical SMILES | CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)Br | [1] |

| InChI Key | FVDKKANCIFAONP-UHFFFAOYSA-N | [1] |

| Physical Form | Solid (predicted) | |

| Melting Point | Not experimentally determined; likely a crystalline solid at room temperature. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis and Chemical Reactivity

The primary synthetic route to 2-(4-Bromobenzoyl)-5-methylpyridine involves the acylation of a substituted pyridine with a benzoyl derivative. A representative protocol is outlined below, based on established chemical principles for analogous compounds.

Representative Synthesis Protocol: Friedel-Crafts Acylation

This protocol describes a plausible and efficient laboratory-scale synthesis.

Materials:

-

5-methyl-2-bromopyridine

-

4-Bromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 5-methyl-2-bromopyridine (1.0 eq), 4-bromobenzaldehyde (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-Bromobenzoyl)-5-methylpyridine.

Caption: Generalized workflow for the synthesis of 2-(4-Bromobenzoyl)-5-methylpyridine.

Chemical Reactivity

The chemical reactivity of 2-(4-Bromobenzoyl)-5-methylpyridine is characterized by the functional groups present in its structure: the bromo substituent, the carbonyl group, and the pyridine ring.

-

Nucleophilic Aromatic Substitution: The bromine atom on the phenyl ring can be displaced by various nucleophiles, enabling the introduction of diverse functional groups. This is a key feature for generating a library of derivatives for structure-activity relationship (SAR) studies.

-

Carbonyl Group Reactions: The ketone functionality can undergo reduction to a secondary alcohol or can be a site for nucleophilic addition reactions.

-

Pyridine Ring Modifications: The pyridine nitrogen can be quaternized, and the methyl group can potentially be functionalized.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for 2-(4-Bromobenzoyl)-5-methylpyridine is limited in the public domain, its primary value lies in its role as a key intermediate in the synthesis of potentially bioactive molecules. Its structural motifs are present in compounds targeting various enzymes and receptors.

Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various inflammatory diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. The chemical scaffold of 2-(4-Bromobenzoyl)-5-methylpyridine is a suitable starting point for the synthesis of novel JAK inhibitors. The pyridine and phenyl rings can be further functionalized to optimize binding to the ATP-binding pocket of JAK enzymes.

Caption: Inhibition of the JAK-STAT pathway by a potential inhibitor.

Scaffold for Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation. The diaryl heterocycle motif, present in 2-(4-Bromobenzoyl)-5-methylpyridine, is a common feature in many selective COX-2 inhibitors. The 4-bromophenyl group can be synthetically modified to mimic the sulfonamide or methylsulfonyl moieties found in established COX-2 inhibitors like celecoxib, which are crucial for selective binding to the COX-2 active site.

Applications in Material Science

The rigid, aromatic structure of 2-(4-Bromobenzoyl)-5-methylpyridine, combined with the presence of a polar carbonyl group and a halogen atom, makes it an interesting building block for the synthesis of novel organic materials. Potential applications include:

-

Polymer Synthesis: It can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers with tailored thermal and electronic properties.

-

Organic Electronics: Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where aromatic and heterocyclic structures are often employed.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-(4-Bromobenzoyl)-5-methylpyridine is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and material science. Its utility as a scaffold for the synthesis of potential JAK and COX-2 inhibitors underscores its importance in medicinal chemistry. Further research into the synthesis of its derivatives and evaluation of their biological and material properties is warranted to fully explore the potential of this compound.

References

Sources

The Emerging Therapeutic Potential of 2-(2-Bromobenzoyl)-5-methylpyridine Derivatives as Tubulin Polymerization Inhibitors: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth exploration of a specific subclass, 2-(2-Bromobenzoyl)-5-methylpyridine and its analogs, with a primary focus on their potent anticancer properties derived from the inhibition of tubulin polymerization. This document is structured to provide a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of these compounds. Detailed experimental protocols for both the chemical synthesis and key biological assays are provided to enable researchers to further investigate this promising class of molecules. The insights presented herein are grounded in peer-reviewed literature and are intended to serve as a valuable resource for professionals engaged in the discovery and development of novel oncology therapeutics.

Introduction: The Rationale for Targeting Tubulin with 2-Benzoylpyridine Scaffolds

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle during cell division.[1] This process is a clinically validated and highly attractive target for the development of anticancer therapeutics, as the rapidly proliferating nature of cancer cells renders them particularly vulnerable to disruptions in mitosis.[2]

Tubulin inhibitors are broadly classified as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[2] The 2-benzoylpyridine core has been identified as a versatile scaffold for the development of potent tubulin polymerization inhibitors that bind to the colchicine site, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3] The specific focus of this guide, this compound and its derivatives, represents a promising avenue of investigation within this class, offering opportunities for potent and selective anticancer activity.

Synthetic Strategies for this compound and Analogs

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and the need for specific substitutions on either the pyridine or the benzoyl ring.

A prevalent and efficient method for the synthesis of the core scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of the C-C bond between the pyridine and benzoyl moieties with good to excellent yields.[4] Alternative approaches, such as Grignard reactions, have also been employed.

Below is a representative synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of 2-arylpyridines.[4][5]

Materials:

-

5-bromo-2-methylpyridine

-

(2-bromophenyl)boronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methylpyridine (1.0 equiv), (2-bromophenyl)boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Add Pd(dppf)Cl₂ (0.05 equiv) to the flask.

-

Add a 4:1 mixture of 1,4-dioxane and deionized water.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of this compound exert their potent anticancer effects by acting as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin heterodimers into microtubules.[3][7] This disruption of microtubule dynamics leads to a cascade of cellular events culminating in apoptosis.

Caption: Cellular mechanism of 2-benzoylpyridine tubulin inhibitors.

The inhibition of tubulin polymerization can be quantitatively assessed using an in vitro tubulin polymerization assay. This assay monitors the increase in turbidity of a solution of purified tubulin as it polymerizes into microtubules. The presence of an inhibitor will decrease the rate and extent of polymerization.[1]

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol is based on commercially available kits and established methodologies.[1][8][9]

Materials:

-

Purified tubulin (e.g., bovine brain tubulin, >99% pure)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., colchicine)

-

Negative control (vehicle, e.g., DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions in general tubulin buffer.

-

On ice, prepare the tubulin polymerization reaction mixture. For each well, combine the appropriate volume of tubulin stock solution and GTP-supplemented buffer to achieve the desired final tubulin concentration (typically 1-3 mg/mL).

-

Add a small volume of the diluted test compound, positive control, or negative control to the respective wells of a pre-chilled 96-well plate.

-

Add the tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37 °C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the IC₅₀ value of the test compound by plotting the inhibition of tubulin polymerization (e.g., the maximum rate of polymerization or the final polymer mass) against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Structure-Activity Relationship (SAR) and Biological Activity

The anticancer potency of 2-benzoylpyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and benzoyl rings. Extensive SAR studies have been conducted to optimize the activity of this class of compounds.[3][10]

Caption: Key SAR considerations for 2-benzoylpyridine derivatives.

Key SAR findings for 2-benzoylpyridine and related scaffolds include:

-

Substituents on the Benzoyl Ring: Halogen atoms, particularly bromine and chlorine, at the ortho or para positions of the benzoyl ring are often associated with increased potency.[11] Methoxy groups can also modulate activity, with their optimal positioning being crucial.[12]

-

Substituents on the Pyridine Ring: A methyl group at the 5-position of the pyridine ring has been shown to be beneficial for activity in some analogs. The presence of an aryl group at the 6-position of the pyridine ring can lead to highly potent compounds.[3]

-

The Ketone Linker: The carbonyl group of the benzoyl moiety is a critical pharmacophoric feature, likely involved in key interactions within the colchicine binding pocket of tubulin.

The following table summarizes the in vitro anticancer activity of representative 2-benzoylpyridine derivatives and related analogs against various human cancer cell lines.

| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (nM) | Reference |

| 4v | 6-aryl-2-benzoylpyridine analog | A375 (Melanoma) | ~1.8 | [3][7] |

| Compound [I] | Novel tubulin inhibitor | SGC-7910 (Gastric) | 210 | [13] |

| Compound B6 | Quinazolinone/Benzimidazole analog | MCF-7 (Breast) | ~2000 | [14] |

| Compound 4f | Tetrahydroimidazo[1,2-b]pyridazine analog | SK-MEL-28 (Melanoma) | ~7800 | [15] |

| Compound 7 | Halogenated benzofuran derivative | A549 (Lung) | 6300 | [11] |

| Compound 55b | Fluorinated benzimidazole derivative | MCF-7 (Breast) | ~950-1570 | [16] |

In Vivo Efficacy in Preclinical Models

Promising in vitro activity has translated to significant in vivo efficacy for several 2-benzoylpyridine derivatives and their analogs in xenograft models of human cancer. These studies are crucial for validating the therapeutic potential of this compound class.

For instance, compound 4v, a potent 6-aryl-2-benzoylpyridine analog, strongly suppressed A375 melanoma tumor growth in vivo, induced tumor necrosis, and disrupted tumor angiogenesis.[3][7] Another novel tubulin inhibitor, referred to as Compound [I], demonstrated dose-dependent tumor growth inhibition in a 4T1 breast cancer xenograft model, with tumor growth inhibition of up to 84.0% at a dose of 20 mg/kg.[13] Furthermore, a potent tubulin inhibitor, Compound [I] from another study, showed an average tumor growth inhibition of 68.95% in an MCF-7 breast cancer xenograft model after 21 days of treatment at 20 mg/kg.[17]

These in vivo studies underscore the potential of 2-benzoylpyridine derivatives as effective anticancer agents and provide a strong rationale for their further preclinical and clinical development.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly promising class of tubulin polymerization inhibitors with potent anticancer activity. The synthetic accessibility of these compounds, coupled with their well-defined mechanism of action and encouraging in vivo efficacy, makes them attractive candidates for further drug development efforts.

Future research in this area should focus on:

-

Optimization of Pharmacokinetic Properties: Further structural modifications to improve solubility, metabolic stability, and oral bioavailability are warranted.

-

Exploration of Novel Analogs: The synthesis and evaluation of a broader range of derivatives will likely lead to the discovery of compounds with enhanced potency and selectivity.

-

Combination Therapies: Investigating the synergistic effects of these tubulin inhibitors with other anticancer agents could lead to more effective treatment regimens.

-

Biomarker Discovery: Identifying predictive biomarkers of response to these agents will be crucial for their successful clinical translation.

References

-

Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. [Link]

-

ACS Publications. (2019). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Link]

-

Bio-protocol. (n.d.). Cell-Based Tubulin Polymerization Assay. [Link]

-

Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]

-

ResearchGate. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]

-

BioWorld Science. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]

-

Romagnoli, R., et al. (2014). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(19), 5343-5353. [Link]

-

BioWorld Science. (2024). Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. [Link]

-

Wang, Y., et al. (2025). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 10(1), 1-16. [Link]

-

National Center for Biotechnology Information. (n.d.). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. [Link]

-